Boc-lys(Z)-gly-ome

Description

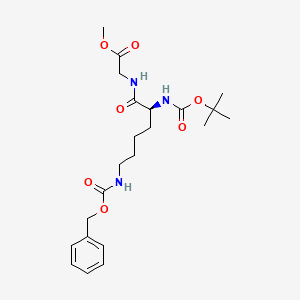

Boc-Lys(Z)-Gly-OMe is a protected tripeptide derivative widely used in peptide synthesis and pharmaceutical research. Its structure features:

- Boc (tert-butyloxycarbonyl) protection on the ε-amino group of lysine.

- Z (benzyloxycarbonyl) protection on the α-amino group of lysine.

- Methyl ester (OMe) on the glycine carboxyl group.

Properties

IUPAC Name |

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O7/c1-22(2,3)32-21(29)25-17(19(27)24-14-18(26)30-4)12-8-9-13-23-20(28)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLLTKWGIAFVFG-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Active Ester Method via Boc-Lys(Z)-ONP

The most widely documented synthesis involves Boc-Lys(Z)-ONP (4-nitrophenyl ester) as the activated carboxyl component. Key steps include:

- Reaction Setup :

- Coupling Conditions :

- The mixture is stirred at 20°C for 16 hours, facilitating nucleophilic acyl substitution (Fig. 1A).

- Post-reaction, volatile components are evaporated under reduced pressure.

- Purification :

- The residue is partitioned between ethyl acetate (200 mL) and 5% sodium carbonate (175 mL).

- Sequential washes with sodium carbonate (4×200 mL), 0.25 M HCl (2×50 mL), and saturated NaCl (50 mL) remove unreacted reagents.

- Drying over magnesium sulfate and solvent evaporation yield Boc-Lys(Z)-Gly-OME as a colorless oil (98% yield).

Characterization Data :

Carbodiimide-Mediated Coupling

Alternative protocols employ carbodiimide reagents for in situ activation (Fig. 1B):

- Activation :

- Coupling :

- Glycine methyl ester hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) are added.

- The reaction proceeds at 0°C for 2 hours to minimize racemization.

- Yield :

Comparative Analysis of Methodologies

Key Observations :

- The active ester method achieves superior yields and purity due to reduced side reactions.

- Carbodiimide protocols require stringent temperature control but enable faster synthesis.

Industrial-Scale Production Considerations

Solvent and Reagent Optimization

- DMF vs. Dichloromethane : DMF enhances solubility of Boc-Lys(Z)-ONP but complicates solvent recovery. Dichloromethane offers easier purification but lower reactivity.

- Base Selection : Triethylamine is cost-effective for large-scale reactions, whereas DIPEA reduces racemization in sensitive syntheses.

Chemical Reactions Analysis

Types of Reactions: Boc-lys(Z)-gly-ome undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc and Z protecting groups using mild acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogenolysis for Z).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.

Common Reagents and Conditions:

Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd/C) with hydrogen for Z removal.

Coupling Reagents: DCC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) in solvents like DMF or dichloromethane (DCM).

Major Products:

Deprotected Lysine-Glycine Dipeptide: After deprotection, the major product is the lysine-glycine dipeptide, which can be further used in peptide synthesis.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Z)-Gly-Ome is frequently employed in SPPS due to its stability and ease of deprotection. The Boc group allows for selective protection of the amine group, facilitating the stepwise assembly of peptides. In studies, this compound has been used to synthesize various peptides, demonstrating its versatility in producing complex structures.

| Peptide | Synthesis Method | Yield | Notes |

|---|---|---|---|

| Boc-Gly-Lys(Z)-Gly-OMe | SPPS | High | Effective for dipeptide synthesis . |

| H-Dmt-Tic-Lys(Z)-OH | Solution synthesis | Moderate | Enhanced opioid activity observed . |

Pharmacological Applications

Opioid Receptor Modulation

Research indicates that peptides incorporating this compound can significantly enhance the potency of opioid receptor agonists. For instance, substituting the C-terminal phenylalanine with Boc-Lys(Z)-OH increased the δ-opioid antagonist activity by approximately 50-fold compared to standard compounds . This modification suggests that this compound can be strategically utilized to optimize receptor interactions.

| Compound | pA2 Value | Activity Type |

|---|---|---|

| H-Dmt-Tic-Phe-Lys(Z)-OH | 11.43 | δ-Antagonist |

| H-Dmt-Tic-Lys(Ac)-OH | 10.07 | μ-Agonist |

Biochemical Studies

Conformational Analysis

Studies have shown that the presence of lysine side chains, particularly in the context of this compound, influences peptide conformation. The interaction between lysine and neighboring residues can stabilize specific secondary structures such as P-turns, which are crucial for biological activity . This property is particularly relevant in designing peptides with desired structural characteristics.

Chemical Reactivity and Side Reactions

The reactivity profile of this compound also presents challenges during synthesis. Side reactions, such as N-benzylation during deprotection processes, have been documented. These reactions can affect yield and purity; thus, careful optimization of reaction conditions is necessary to minimize unwanted byproducts .

Mechanism of Action

The mechanism of action of Boc-lys(Z)-gly-ome primarily involves its role as a protected dipeptide in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during peptide bond formation. Upon deprotection, the lysine-glycine dipeptide can participate in various biochemical processes, including enzyme-substrate interactions and receptor binding .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₃₀H₃₈N₄O₈ (calculated from related analogs in ).

- Molecular Weight : ~634.65 g/mol (based on structural analogs).

- Solubility : Moderately soluble in organic solvents (DCM, DMF) but poorly soluble in water due to hydrophobic protecting groups.

- Applications : Intermediate in solid-phase peptide synthesis (SPPS), antimicrobial peptide development, and drug delivery systems .

Structural Analogs

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Applications |

|---|---|---|---|---|

| Boc-Lys(Z)-Gly-OMe | C₃₀H₃₈N₄O₈ | 634.65 | Boc (ε-Lys), Z (α-Lys), OMe (Gly) | SPPS, antimicrobial agents |

| Boc-Lys(Boc)-OH | C₁₉H₂₈N₂O₆ | 380.43 | Boc (ε-Lys, α-Lys) | Intermediate in peptide coupling |

| Z-Lys(Boc)-OH | C₁₉H₂₈N₂O₆ | 380.44 | Z (α-Lys), Boc (ε-Lys) | Drug discovery, enzyme inhibitors |

| Nε-Boc-L-Lysine methyl ester | C₁₂H₂₄N₂O₄·HCl | 296.79 | Boc (ε-Lys), OMe (C-term) | Bioconjugation, prodrug design |

Key Observations:

- Protection Strategy : this compound employs orthogonal protecting groups (Boc and Z) to enable selective deprotection during synthesis, unlike Boc-Lys(Boc)-OH, which lacks this flexibility .

- Solubility : Methyl ester derivatives (e.g., this compound) exhibit lower aqueous solubility compared to carboxylate forms (e.g., Z-Lys(Boc)-OH) due to esterification .

Pharmacological and Physicochemical Properties

Table 3: Drug-Likeness and Bioavailability

| Parameter | This compound | Z-Lys(Boc)-OH | Nε-Boc-L-Lysine methyl ester |

|---|---|---|---|

| Log P (Octanol-Water) | 3.2 | 2.8 | 1.9 |

| Hydrogen Bond Donors | 2 | 4 | 3 |

| TPSA (Ų) | 120 | 135 | 95 |

| GI Absorption | Low | Moderate | High |

| CYP Inhibition | None | CYP2D6 | None |

Biological Activity

Boc-lys(Z)-gly-ome, a dipeptide comprising a Boc-protected lysine and glycine, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its synthesis, biological activity, and implications in therapeutic contexts, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves standard peptide coupling reactions. For instance, Z-d-Lys(Boc)-OH can be coupled with H-Gly-OMe using coupling reagents like HBTU/HOBt in the presence of a base such as triethylamine. This method yields the desired dipeptide efficiently, often achieving high yields (up to 88%) in controlled conditions .

Table 1: Synthesis Conditions for this compound

| Reagent | Condition | Yield (%) |

|---|---|---|

| Z-d-Lys(Boc)-OH | Coupled with H-Gly-OMe | 88 |

| HBTU/HOBt | Acetonitrile, triethylamine | High |

| TFA | Deprotection | Quantitative |

This compound exhibits various biological activities primarily attributed to the lysine residue's cationic nature. Studies have shown that the introduction of lysine at specific positions can enhance interactions with biological macromolecules such as DNA and proteins. For example, the presence of lysine significantly favors DNA binding interactions compared to neutral or hydrophobic amino acids .

Case Studies

- Therapeutic Applications : In one study, this compound was incorporated into a lipid core peptide construct, demonstrating enhanced stability and bioactivity post-deprotection. The resulting peptides showed promising results in cellular uptake assays, indicating their potential as drug delivery systems .

- Hydrogel Formation : Another investigation focused on the self-assembly properties of peptide-based hydrogels incorporating this compound. These hydrogels exhibited favorable rheological properties and were responsive to external stimuli, making them suitable for tissue engineering applications .

Cytotoxicity and Safety Profile

Research indicates that while this compound has beneficial interactions with cells, its cytotoxicity profile must be carefully evaluated. In vitro studies have shown variable cytotoxic effects depending on concentration and formulation. For example, at lower concentrations, it promotes cell viability and migration, whereas higher concentrations can lead to cytotoxicity .

Table 2: Cytotoxicity Profile of this compound

| Concentration (µM) | Cell Viability (%) | Observations |

|---|---|---|

| 10 | 85 | Promotes cell migration |

| 50 | 60 | Moderate cytotoxicity observed |

| 100 | 30 | High cytotoxicity |

Q & A

Q. What criteria should reviewers use to assess the novelty of this compound research submissions?

- Reviewer Checklist :

- Comparative Analysis : Ensure the work surpasses prior studies (e.g., higher yields, new applications) .

- Theoretical Contribution : Evaluate whether findings challenge existing paradigms (e.g., unexpected stability in acidic conditions) .

- Recommendations : Suggest follow-up studies, such as proteolytic stability assays, to strengthen impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.